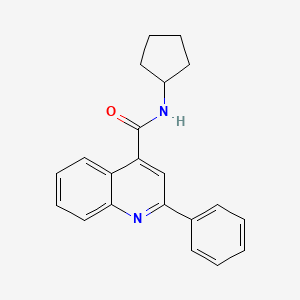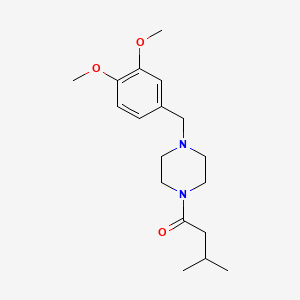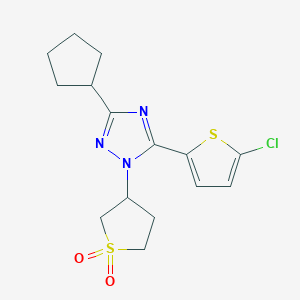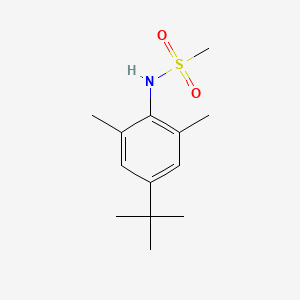
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide, also known as CXCR3 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXCR3 antagonist is a small molecule that selectively inhibits the activity of the CXCR3 receptor, which is involved in various pathological conditions such as inflammation, cancer, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist involves the inhibition of the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor, which is a G protein-coupled receptor that is expressed on various types of immune cells, including T cells, natural killer cells, and dendritic cells. The activation of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor by its ligands, such as interferon-gamma-inducible protein 10 (IP-10), leads to the recruitment and activation of immune cells at the site of inflammation or tumor. N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist binds to the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor and prevents the binding of its ligands, thereby inhibiting the migration and activation of immune cells (Huang et al., 2017).
Biochemical and Physiological Effects
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist inhibits the proliferation and migration of cancer cells, induces apoptosis, and suppresses the production of pro-inflammatory cytokines (Zhang et al., 2020). In vivo, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist reduces the tumor growth and metastasis, alleviates the symptoms of neuroinflammatory diseases, and ameliorates the severity of autoimmune diseases (Huang et al., 2017; Wu et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist can be easily synthesized in large quantities and can be used in various in vitro and in vivo assays to study its biological effects. However, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist also has some limitations, including its poor solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and buffers and by storing N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist under appropriate conditions (Zhang et al., 2020).
Orientations Futures
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has several potential future directions for research and development. One direction is the optimization of the synthesis method to improve the yield and purity of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist and to develop new analogs with improved pharmacological properties. Another direction is the elucidation of the molecular mechanism of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist and its interaction with the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor. This can be achieved by using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling. A third direction is the preclinical and clinical evaluation of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neuroinflammatory diseases.
Conclusion
In conclusion, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist is a promising small molecule that has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been described in several publications, including a recent study by Zhang et al. (2020). In this study, the authors reported a novel synthesis method that involves the condensation of 2-amino-4-phenylquinoline with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction with ethyl chloroformate to yield N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist in good yield and purity.
Applications De Recherche Scientifique
N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been extensively studied in various scientific fields, including immunology, oncology, and neurology. In immunology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to inhibit the migration and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis (Huang et al., 2017). In oncology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been reported to suppress the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer (Zhang et al., 2020). In neurology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to alleviate the symptoms of neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease (Wu et al., 2019).
Propriétés
IUPAC Name |
N-cyclopentyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(22-16-10-4-5-11-16)18-14-20(15-8-2-1-3-9-15)23-19-13-7-6-12-17(18)19/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXNEHWLLUYBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329987 | |
| Record name | N-cyclopentyl-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-phenylquinoline-4-carboxamide | |
CAS RN |
332116-93-5 | |
| Record name | N-cyclopentyl-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)

![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)


![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)